2-(环氧乙烷-2-基)吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

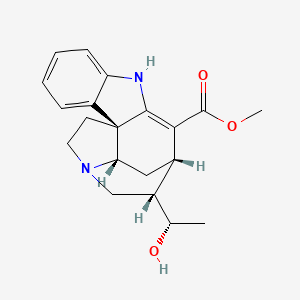

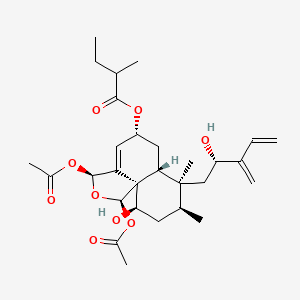

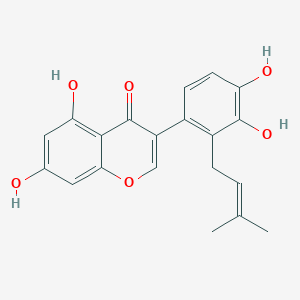

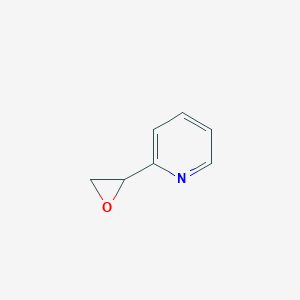

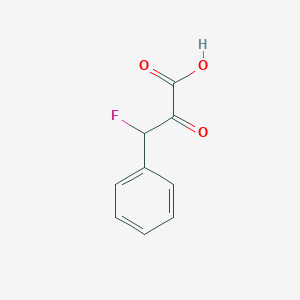

2-(Oxiran-2-yl)pyridine is a compound with a pyridine ring and an epoxide group . It has a molecular weight of 121.14 and its IUPAC name is 2-(2-oxiranyl)pyridine .

Synthesis Analysis

The synthesis of 2-(Oxiran-2-yl)pyridine and related compounds has been the subject of several studies . For instance, a regioselective, convergent, and additive-free approach for the synthesis of pyrido[1,4]oxazocines has been developed, which involves the tandem reactions of 4-Cl- and 2-Cl-substituted 3-(oxiran-2-yl)pyridines with a variety of ethanolamines .Molecular Structure Analysis

The molecular structure of 2-(Oxiran-2-yl)pyridine is represented by the linear formula C7H7NO . The InChI code for this compound is 1S/C7H7NO/c1-2-4-8-6(3-1)7-5-9-7/h1-4,7H,5H2 .Chemical Reactions Analysis

The chemical reactions involving 2-(Oxiran-2-yl)pyridine have been explored in various studies . For example, a highly efficient PIFA-mediated Hofmann reaction of o-(pyridin-2-yl)aryl amides has been developed to selectively and rapidly construct various potential photocatalytically active 6H-pyrido[1,2-c]quinazolin-6-one derivatives .Physical And Chemical Properties Analysis

2-(Oxiran-2-yl)pyridine is a liquid at room temperature .科学研究应用

Synthesis of Heterocyclic Compounds

2-(Oxiran-2-yl)pyridine serves as a versatile intermediate in the synthesis of various heterocyclic compounds. Its oxirane ring can undergo ring-opening reactions to introduce new functional groups, facilitating the creation of complex molecules . This property is particularly valuable in the development of pharmaceuticals and agrochemicals where heterocycles play a crucial role.

Pharmaceutical Research

In pharmaceutical research, 2-(Oxiran-2-yl)pyridine is used to synthesize pyridine derivatives that exhibit a wide range of biological activities. These activities include antiviral, anticholinesterase, antimalarial, antimicrobial, antidiabetic, and anticancer properties . The compound’s ability to interact with various biological targets makes it a significant contributor to medicinal chemistry.

Material Science

The compound finds applications in material science, particularly in the synthesis of novel materials with specific properties. For instance, it can be used to create ionic liquid monomers that form part of conductive polymers or as a precursor for creating epoxy networks . These materials have potential uses in electronics, coatings, and adhesives.

Chemical Synthesis

In chemical synthesis, 2-(Oxiran-2-yl)pyridine is employed in various reactions, including cycloadditions and nucleophilic substitutions, to construct complex organic molecules . Its reactivity allows chemists to build a diverse array of structures, which can be further modified for different applications.

Agriculture

The pyridine moiety of 2-(Oxiran-2-yl)pyridine is significant in the design of agrochemicals. Pyridine derivatives are known to modify the properties of compounds, sometimes changing their application, and can act as a unique pharmacophore in plant protection chemicals .

Biotechnology

In biotechnology, the compound’s derivatives are explored for their potential in developing new biologically active compounds. These compounds may have applications in cancer treatment, as they can target specific pathways involved in tumor growth and metastasis .

安全和危害

属性

IUPAC Name |

2-(oxiran-2-yl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO/c1-2-4-8-6(3-1)7-5-9-7/h1-4,7H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVZRYTWXFWRYPT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C2=CC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80431419 |

Source

|

| Record name | Pyridine, 2-oxiranyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Oxiran-2-yl)pyridine | |

CAS RN |

55967-94-7 |

Source

|

| Record name | Pyridine, 2-oxiranyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: Why is 2-(Oxiran-2-yl)pyridine considered a valuable building block in organic synthesis?

A1: 2-(Oxiran-2-yl)pyridine possesses a unique structure featuring both a pyridine ring and an epoxide ring. This makes it a versatile building block for synthesizing more complex molecules. Specifically, the research paper highlights its utility in constructing "pyridine/piperidine-decorated crown ethers" []. The epoxide ring can be readily opened by various nucleophiles, leading to the incorporation of diverse functional groups and the creation of new carbon-carbon bonds. The pyridine ring can act as a coordinating site for metal ions or participate in hydrogen bonding interactions. This versatility makes 2-(Oxiran-2-yl)pyridine a valuable precursor for various supramolecular assemblies and potentially biologically active compounds.

Q2: How is 2-(Oxiran-2-yl)pyridine synthesized in the context of this research?

A2: The paper describes a "convenient" synthesis of 2-(Oxiran-2-yl)pyridine using a two-step process starting from 2-vinylpyridine []. The first step involves an NBS-mediated epoxidation of the vinyl group, directly yielding the target compound. This approach highlights the compound's accessibility through readily available starting materials and a straightforward synthetic route.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

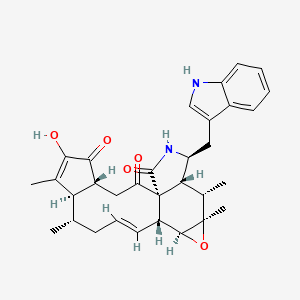

![(2R,3S,5S,8S,9S,10R,13S,14S,17R)-17-[(2S,3R,4R)-3,4-Dihydroxy-6-methyl-5-methylideneheptan-2-yl]-2,3-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one](/img/structure/B1244452.png)